4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine
Description
4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridinyl-thiomorpholine moiety and a phenylpiperazinylmethyl group. The phenylpiperazine group may enhance receptor-binding affinity, particularly in neurological targets, while the thiomorpholine component (a sulfur-containing morpholine analog) could improve solubility and pharmacokinetic properties compared to oxygenated morpholine derivatives. Structural studies of such compounds often employ X-ray crystallography, with tools like SHELX software aiding in refinement and analysis .
Properties
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6OS/c1-2-4-19(5-3-1)27-10-8-26(9-11-27)17-21-24-22(25-29-21)18-6-7-20(23-16-18)28-12-14-30-15-13-28/h1-7,16H,8-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPYNMAJMMYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridine and Thiomorpholine Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Amidoxime and Acyl Chloride Reaction
The reaction between an amidoxime (e.g., derived from isonicotinic acid hydrazide) and an acyl chloride in the presence of a base (e.g., triethylamine) forms the oxadiazole core. For example:
-
Reaction : Amidoxime + acyl chloride → 1,2,4-oxadiazole
-
Conditions : THF or DMF solvent, room temperature to reflux.
-
Yield : Moderate to high (e.g., 35–93% depending on substituents) .
Coupling with Piperazine Derivatives
The oxadiazole’s C-3 position is further functionalized by introducing a (4-phenylpiperazin-1-yl)methyl group. This may involve:
-
Alkylation : Reaction with a piperazine-alkyl halide (e.g., benzyl halide) under basic conditions.
-
Catalytic Coupling : Potential use of copper catalysts for cross-coupling reactions, though specific methods for this compound are not explicitly detailed in the provided sources .
Formation of the Pyridin-2-yl-Thiomorpholine Moiety
The pyridin-2-yl-thiomorpholine system likely arises from cyclization reactions involving thiosemicarbazides or amidoximes. For example:
-
Thiosemicarbazide Cyclization : Reaction of a thiosemicarbazide with a ketone or aldehyde under acidic/basic conditions to form the thiomorpholine ring .
-
Amidoxime Rearrangement : β-aminopropioamidoximes may undergo acid-catalyzed rearrangement to form spiroheterocycles, though direct evidence for thiomorpholine formation is limited in the provided sources .
Coupling of the Oxadiazole to the Pyridin-2-yl-Thiomorpholine
The final step involves linking the oxadiazole-piperazine fragment to the pyridin-2-yl-thiomorpholine. This could be achieved via:
-
Ullmann-Type Coupling : Copper-mediated coupling of aryl halides, though specific conditions for this compound are not detailed .
-
Amide Bond Formation : If the pyridin-2-yl group contains a carboxylic acid, coupling with a thiomorpholine amine via EDC or DCC activation could occur .
Key Reaction Parameters and Data
Structural Stability and Rearrangements
The compound’s stability may be influenced by the thiomorpholine ring. For similar systems, β-aminopropioamidoximes are prone to acid-catalyzed rearrangement to spiroheterocycles (e.g., spiropyrazolinium salts) . Such rearrangements could affect the compound’s pharmacological profile if exposed to acidic conditions.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperazine rings exhibit significant antimicrobial properties. The incorporation of these functionalities into the target compound enhances its efficacy against various microbial strains. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
2. Anticancer Potential
The structural motifs present in this compound are known to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
3. Neuropharmacological Effects
The piperazine component is often linked to neuroactive properties. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The ability to cross the blood-brain barrier makes this compound a candidate for further exploration in neuropharmacology .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of oxadiazole revealed that compounds similar to the target molecule showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound could reduce cell viability significantly through apoptosis induction. The results indicated that these compounds could serve as lead candidates for developing new anticancer therapies .
Mechanism of Action
The exact mechanism of action would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
The structural and functional attributes of 4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine are best contextualized against analogous 1,2,4-oxadiazole derivatives. Below is a detailed analysis:
Structural Analogues
Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Observations:
- Substituent Effects: The phenylpiperazinylmethyl group in the target compound likely increases lipophilicity and receptor affinity compared to simpler alkyl substituents (e.g., ethyl in ). Conversely, electron-withdrawing groups like cyanofuropyridine in may alter electronic properties, affecting binding to enzymatic targets.
- Heterocyclic Attachments: The pyridin-2-yl-thiomorpholine moiety distinguishes the target compound from analogues with benzoic acid () or benzoylpiperazine () groups.
- Biological Activity: While direct data for the target compound is unavailable, structurally related 1,2,4-oxadiazoles exhibit diverse bioactivities. For example, chloro- and ethylthio-substituted derivatives in demonstrated measurable bioactivity and toxicity in zebrafish embryos, suggesting that the target’s phenylpiperazine group might modulate similar pathways with reduced off-target effects.
Functional and Pharmacokinetic Considerations
- Metabolic Stability: The 1,2,4-oxadiazole ring is generally resistant to hydrolysis, but substituents like thiomorpholine may further delay oxidative metabolism compared to morpholine .
- Toxicity: Zebrafish embryo toxicity in highlights the need to evaluate the target compound’s safety profile, particularly given the phenylpiperazine group’s association with serotoninergic side effects in some drugs.
Biological Activity
The compound 4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine is a complex molecule that integrates several pharmacologically active moieties. Its structure suggests potential biological activity due to the presence of the 1,2,4-oxadiazole and piperazine rings, both known for their diverse therapeutic properties. This article reviews the biological activities associated with this compound, supported by recent research findings and data.
Structural Overview
The compound's structure can be broken down into key components:
- Piperazine Ring : Known for its role in various psychoactive drugs and as a scaffold in drug design.
- 1,2,4-Oxadiazole : This heterocyclic ring has been associated with significant biological activities including antimicrobial and anticancer effects.
- Thiomorpholine : A sulfur-containing heterocycle that may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit potent anticancer properties. For instance, compounds featuring this moiety have shown activity against various cancer cell lines, including human colon adenocarcinoma (Caco-2) and human cervical carcinoma (HeLa) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The incorporation of piperazine has been linked to enhanced antimicrobial activity. Studies have shown that compounds with piperazine structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific interactions of 4-(5-{5-[(4-Phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine with bacterial targets remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or function .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. They can act as serotonin receptor modulators and have been explored for their potential in treating anxiety and depression. The specific interactions of this compound with neurotransmitter receptors could provide insights into its psychoactive potential .
Study 1: Anticancer Evaluation
In a study evaluating various oxadiazole derivatives, it was found that certain modifications led to increased cytotoxicity against cancer cell lines. The tested compound demonstrated an IC50 value comparable to leading anticancer agents, indicating its potential as a therapeutic candidate in oncology .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds showed that modifications in the piperazine structure significantly enhanced antibacterial efficacy. The study highlighted the importance of structural diversity in optimizing biological activity .
Data Table
Q & A
Q. How to validate target engagement in cellular assays?
- Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled ligands for GPCRs) or BRET/FRET biosensors. For CNS targets, measure cAMP modulation in HEK293 cells transfected with dopamine D₂/D₃ receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
